2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone
Overview
Description
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions could introduce various functional groups into the molecule, altering its chemical properties.
Scientific Research Applications
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties. The compound has shown promising results in inhibiting the growth of certain cancer cell lines.
Material Science: The unique structure of the compound makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological outcomes, such as the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another member of the oxadiazole family, known for its applications in medicinal chemistry and material science.
1,3,4-Thiadiazole: A related compound with similar structural features and applications.
Benzyl Oxadiazoles: Compounds with a benzyl group attached to the oxadiazole ring, similar to the compound .
Uniqueness
2-((5-benzyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone is unique due to the presence of both oxadiazole and difluoromethylthio groups in its structure. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(difluoromethylsulfanyl)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S2/c19-17(20)26-14-8-6-13(7-9-14)15(23)11-25-18-22-21-16(24-18)10-12-4-2-1-3-5-12/h1-9,17H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWNVJLGWFXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)SC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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